Methyltetrazine-PEG5-NHS ester

Catalog No.
S535254
CAS No.
1802907-92-1
M.F
C24H31N5O9
M. Wt
533.54
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyltetrazine-PEG5-NHS ester

CAS Number

1802907-92-1

Product Name

Methyltetrazine-PEG5-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C24H31N5O9

Molecular Weight

533.54

InChI

InChI=1S/C24H31N5O9/c1-18-25-27-24(28-26-18)19-2-4-20(5-3-19)37-17-16-36-15-14-35-13-12-34-11-10-33-9-8-23(32)38-29-21(30)6-7-22(29)31/h2-5H,6-17H2,1H3

InChI Key

SWSUSQWZOPGVKP-UHFFFAOYSA-N

SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O

Solubility

Soluble in DMSO

Synonyms

Methyltetrazine-PEG5-NHS ester

Description

The exact mass of the compound Methyltetrazine-PEG5-NHS ester is 533.2122 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Methyltetrazine-PEG5-NHS ester is a heterobifunctional linker molecule []. It possesses two distinct functional groups:

  • Methyltetrazine moiety: This ring structure enables a highly specific bioorthogonal click reaction, the inverse-electron demand Diels-Alder cycloaddition, with strained alkenes [].
  • N-hydroxysuccinimide (NHS) ester: This reactive group readily reacts with primary amines, forming a stable amide bond and attaching the linker to biomolecules like proteins or antibodies [].

The PEG5 spacer, a chain of five ethylene glycol units, enhances the molecule's water solubility, crucial for biological applications [].

The significance of Methyltetrazine-PEG5-NHS ester lies in its ability to efficiently and selectively conjugate various biomolecules. This allows researchers to create designer molecules with tailored properties for applications like:

  • Targeted drug delivery by attaching drugs to antibodies or other targeting moieties.
  • Biomolecule immobilization on surfaces for biosensors or affinity chromatography [].
  • Protein-protein interaction studies by linking proteins of interest [].

Molecular Structure Analysis

The key features of the Methyltetrazine-PEG5-NHS ester structure include:

  • Methyltetrazine ring: This six-membered ring containing four nitrogen atoms and a methyl group facilitates the rapid click reaction with strained alkenes like trans-cyclooctene (TCO) [].
  • NHS ester: This group reacts readily with primary amines on biomolecules, forming a stable amide bond (-CO-NH-) linkage [].
  • PEG5 spacer: The five ethylene glycol units (CH2-CH2-O) provide hydrophilicity, improving water solubility and reducing non-specific interactions within biological systems [].

The specific arrangement of these functional groups allows for selective and efficient conjugation while maintaining the biocompatibility of the linked molecules [, ].


Chemical Reactions Analysis

Conjugation with Primary Amines:

The NHS ester group reacts with primary amines (R-NH2) on biomolecules via nucleophilic attack, forming an amide bond.

Methyltetrazine-PEG5-NHS ester + R-NH2 -> Methyltetrazine-PEG5-NH-R + NHS

(R represents the biomolecule)

Click Reaction with Strained Alkenes:

The tetrazine moiety undergoes an inverse-electron demand Diels-Alder cycloaddition with strained alkenes like TCO, forming a stable dihydropyridazine linkage. This reaction is highly specific and occurs under mild physiological conditions without additional catalysts [].

Methyltetrazine-PEG5-NH-R  + TCO -> Product (Dihydropyridazine derivative)

Hydrolysis:

Under acidic or basic conditions, the NHS ester group can undergo hydrolysis (reaction with water) to form an inactive carboxylic acid, diminishing its conjugation efficiency [].


Physical And Chemical Properties Analysis

  • Solubility: The presence of the PEG5 spacer suggests good water solubility, crucial for biological applications [].
  • Stability: The molecule is likely stable under physiological conditions (neutral pH, room temperature) but may hydrolyze under extreme acidic or basic environments [].

Safety and Hazards

  • Wearing gloves, protective eyewear, and lab coat
  • Working in a fume hood
  • Following proper disposal procedures according to local regulations

Methyltetrazine-PEG5-NHS ester is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for scientific research. PROTACs are heterobifunctional molecules designed to recruit target proteins for degradation by the ubiquitin-proteasome system (UPS) [].

The Methyltetrazine-PEG5-NHS ester functions as a linker molecule within a PROTAC. It contains two key functional groups:

  • Methyltetrazine moiety: This group participates in a bioorthogonal click reaction with strained alkenes like trans-cyclooctene (TCO) []. This click reaction is fast and efficient, allowing for the controlled conjugation of the PROTAC to a molecule containing a TCO tag.
  • N-hydroxysuccinimide (NHS) ester: This group reacts selectively with primary amines, typically found on the side chains of lysine residues in proteins []. The NHS ester functionality allows the PROTAC to be conjugated to a ligand specific for the target protein of interest.

The PEG5 spacer, also present in the molecule, provides several advantages:

  • Increased water solubility: The hydrophilic PEG chain improves the water solubility of the overall PROTAC molecule, enhancing its cellular permeability and reducing aggregation [].
  • Spacer rigidity: The PEG spacer provides a certain degree of rigidity and defined distance between the target protein and the E3 ubiquitin ligase recruited by the other end of the PROTAC []. This optimized distance is crucial for efficient protein degradation.

Purity

>95% (or refer to the Certificate of Analysis)

XLogP3

-1

Exact Mass

533.2122

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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